![molecular formula C18H13FN2O5 B2367998 Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate CAS No. 1029791-48-7](/img/structure/B2367998.png)
Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate
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Description
Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate, commonly known as FNQMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNQMA belongs to the family of quinoline derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Cancer Research and Treatment
Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate and its derivatives have shown promising results in cancer research. A study by Riadi et al. (2021) synthesized a derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, which exhibited potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also displayed inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Antimicrobial and Antifungal Applications
In another study, a series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized, which included a derivative similar to methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate. These compounds were evaluated for antibacterial and antifungal activities. The study found that some derivatives exhibited significant antifungal and antibacterial activities against various strains, including Gram-positive and Gram-negative bacteria, Candida strains, Aspergillus niger, and Issatchenkia hanoiensis (Kumar & Vijayakumar, 2017).
Radiosynthesis for PET Imaging
Wang et al. (2014) conducted a study on the radiosynthesis of [(11)C]AZD8931, a compound structurally related to methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate, for use in PET imaging. This study highlights the potential of similar compounds in the development of new PET agents for imaging EGFR, HER2, and HER3 signaling pathways in various cancers (Wang, Gao, & Zheng, 2014).
properties
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O5/c1-25-18(22)10-26-17-9-16(11-2-4-12(19)5-3-11)20-15-7-6-13(21(23)24)8-14(15)17/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXQSOBMMGMJEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {[2-(4-fluorophenyl)-6-nitroquinolin-4-yl]oxy}acetate |
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